molecular formula C10H10F2O3 B11807272 2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane

2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane

Cat. No.: B11807272
M. Wt: 216.18 g/mol
InChI Key: CLLNRIHLKCTXAN-UHFFFAOYSA-N
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Description

2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane is an organic compound with the molecular formula C10H10F2O3 It is characterized by the presence of a dioxolane ring and a difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane typically involves the reaction of 3,4-difluorophenol with epichlorohydrin in the presence of a base, followed by cyclization with ethylene glycol. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenoxyacetic acid, while reduction could produce difluorophenoxyethanol .

Scientific Research Applications

2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance the compound’s binding affinity and specificity, while the dioxolane ring may contribute to its stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluoro-2-methoxyphenyl)-1,3-dioxolane
  • 4-Fluoro-1,3-dioxolan-2-one
  • 2-Methylene-4-phenyl-1,3-dioxolane

Uniqueness

Compared to similar compounds, 2-(3,4-Difluoro-phenoxy)methyl-1,3-dioxolane is unique due to the presence of both the difluorophenoxy group and the dioxolane ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications .

Properties

IUPAC Name

2-[(3,4-difluorophenoxy)methyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLNRIHLKCTXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)COC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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